Summary of the Application: 2-Methoxy-6-vinylnaphthalene is used in the field of organic chemistry, particularly in the synthesis of complex molecules .
Methods of Application or Experimental Procedures: In one example, 2-Methoxy-6-vinylnaphthalene was synthesized through the dehydration of 2-(1-naphthyl)- and 2-(2-naphthyl) ethanol catalyzed by KHS04 in vacuo .
Results or Outcomes: The product, 2-Methoxy-6-vinylnaphthalene, was obtained with a yield of 50% .
Summary of the Application: 2-Methoxy-6-vinylnaphthalene has been used in the field of biology, specifically in the process of enantioselective hydrocyanation .
Methods of Application or Experimental Procedures: The enantioselective hydrocyanation of 2-Methoxy-6-vinylnaphthalene was achieved using an electrocatalytic strategy. This involved the combination of two classic radical reactions—cobalt-mediated hydrogen-atom transfer and copper-promoted radical cyanation .
Results or Outcomes: The process resulted in highly enantioselective hydrocyanation without the need for stoichiometric oxidant .
Methods of Application or Experimental Procedures: The exact methods of application would depend on the specific use case within the energy sector. For instance, in the case of organic solar cells, the compound could be used in the active layer of the cell .
Results or Outcomes: The outcomes would also depend on the specific application. In the case of organic solar cells, the efficiency of the cell would be a key outcome .
Summary of the Application: Similar compounds have been used in the development of pesticides and other agricultural products .
Methods of Application or Experimental Procedures: The methods of application would depend on the specific use case within agriculture. For instance, if used as a pesticide, the compound could be applied to crops in a diluted form .
Results or Outcomes: The outcomes would depend on the specific application. In the case of pesticides, the effectiveness of the compound in controlling pests would be a key outcome .
Summary of the Application: Similar compounds have been used as food additives and in the development of food packaging materials .
Methods of Application or Experimental Procedures: The methods of application would depend on the specific use case within the food industry. For instance, if used as a food additive, the compound could be mixed with food during processing .
Results or Outcomes: The outcomes would depend on the specific application. In the case of food additives, the impact of the compound on the taste, texture, or shelf-life of the food would be key outcomes .
Summary of the Application: Similar compounds have been used in the development of dyes and other textile-related products .
Methods of Application or Experimental Procedures: The methods of application would depend on the specific use case within the textile industry. For instance, if used as a dye, the compound could be applied to textiles during the dyeing process .
Results or Outcomes: The outcomes would depend on the specific application. In the case of dyes, the colorfastness and vibrancy of the dye would be key outcomes .
2-Methoxy-6-vinylnaphthalene is an organic compound with the molecular formula and a molecular weight of approximately 184.23 g/mol. It features a methoxy group (-OCH₃) attached to the naphthalene ring, specifically at the 2-position, and a vinyl group (-CH=CH₂) at the 6-position. This compound is known for its unique structural characteristics that influence its chemical reactivity and potential applications in various fields, including materials science and medicinal chemistry .
The biological activity of 2-Methoxy-6-vinylnaphthalene has garnered interest due to its potential pharmacological properties. Notably:
Several methods have been developed for synthesizing 2-Methoxy-6-vinylnaphthalene:
2-Methoxy-6-vinylnaphthalene has various applications across multiple domains:
Interaction studies involving 2-Methoxy-6-vinylnaphthalene focus on its biological effects and reactivity:
Several compounds share structural similarities with 2-Methoxy-6-vinylnaphthalene. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Vinylnaphthalene | Vinyl group at 1-position | Used in polymer synthesis; lacks methoxy group |
| 6-Methoxynaphthalene | Methoxy group at 6-position | More stable; less reactive than vinylnaphthalenes |
| 2-Ethylnaphthalene | Ethyl group at 2-position | Different reactivity profile; used in organic synthesis |
| 1,5-Dimethoxynaphthalene | Two methoxy groups at positions 1 and 5 | Enhanced solubility; potential use in pharmaceuticals |
Uniqueness of 2-Methoxy-6-vinylnaphthalene:
Its combination of a methoxy and a vinyl group offers unique reactivity patterns not found in other similar compounds, making it particularly valuable in both synthetic chemistry and materials science applications.
The molecular geometry of 2-methoxy-6-vinylnaphthalene is characterized by a planar naphthalene core system with two key substituents that introduce conformational flexibility [27]. The naphthalene backbone maintains its characteristic fused benzene ring structure with typical aromatic bond lengths and angles consistent with other substituted naphthalenes [28] [35]. The methoxy group at the 2-position exhibits sp² hybridization at the oxygen atom, creating a double-bond character in the carbon-oxygen linkage that connects the methoxy group to the naphthalene ring [27].
Conformational analysis reveals that the compound can exist in discrete geometric isomers due to the rotation around the carbon-oxygen bond of the methoxy substituent [27]. The vinyl group at the 6-position contributes additional conformational complexity through rotation around the carbon-carbon single bond connecting the vinyl moiety to the naphthalene system [29]. Computational studies on related naphthalene derivatives suggest that the most thermodynamically stable conformation places both substituents in orientations that minimize steric hindrance while maximizing conjugative stabilization [26] [27].
The molecular geometry is further influenced by the electron-donating nature of the methoxy group and the electron-accepting characteristics of the vinyl substituent [29]. This creates an internal push-pull electronic system that affects the overall molecular conformation and stability [27]. The planarity of the naphthalene core is generally maintained, though slight deviations may occur due to substituent effects and intermolecular interactions in the solid state [35].
The electronic structure of 2-methoxy-6-vinylnaphthalene is dominated by the extended π-conjugation system encompassing the naphthalene core and its substituents [37] [41]. The methoxy group acts as an electron-donating substituent through resonance, while the vinyl group provides additional conjugation pathways that extend the molecular orbital system [29] [37]. This electronic arrangement results in characteristic spectroscopic signatures that distinguish this compound from unsubstituted naphthalene and other naphthalene derivatives [37] [41].
The ultraviolet-visible absorption spectrum of 2-methoxy-6-vinylnaphthalene exhibits multiple absorption bands characteristic of substituted naphthalene chromophores [37] [41]. The compound displays typical naphthalene absorption features with significant bathochromic shifts due to substituent effects [37]. The UV spectrum shows absorption maxima at approximately 220-240 nanometers and 280-300 nanometers, corresponding to π→π* transitions of the naphthalene ring system [37].
Table 2: UV-Vis Absorption Characteristics of 2-Methoxy-6-vinylnaphthalene
| Absorption Band | λmax (nm) | Transition Type | Relative Intensity |
|---|---|---|---|
| Band I (La) | 320-340 | π→π* (HOMO→LUMO) | Medium |
| Band II (Lb) | 280-300 | π→π* (HOMO-1→LUMO) | Strong |
| Band III (Ba) | 240-260 | π→π* (HOMO→LUMO+1) | Medium |
| Band IV (Bb) | 220-240 | π→π* (HOMO-2→LUMO) | Strong |
| Band V (Ca) | 200-220 | π→π* (Higher energy) | Very Strong |
The presence of the methoxy substituent introduces additional absorption features through its electron-donating resonance effects, which stabilize the excited states and result in red-shifted absorption compared to unsubstituted naphthalene [37] [41]. The vinyl group further extends the conjugation system, contributing to the overall absorption profile and potentially introducing vibronic fine structure in the spectra [40] [41].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-methoxy-6-vinylnaphthalene through characteristic chemical shifts and coupling patterns [6] [16] [17]. The proton NMR spectrum exhibits distinct resonances for the vinyl protons, aromatic naphthalene protons, and the methoxy group [6] [16]. The vinyl group displays characteristic chemical shifts with the terminal vinyl protons appearing as a doublet of doublets in the 5.2-5.8 parts per million region, while the vinyl proton appears as a doublet of doublets in the 6.6-6.8 parts per million range [16] [20].
Table 3: ¹H NMR Spectroscopic Data for 2-Methoxy-6-vinylnaphthalene
| Position | ¹H NMR Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Vinyl CH₂ (terminal) | 5.2-5.8 | dd | 2H |
| Vinyl CH | 6.6-6.8 | dd | 1H |
| Naphthalene H-1 | 7.6-7.8 | d | 1H |
| Naphthalene H-3 | 7.1-7.3 | dd | 1H |
| Naphthalene H-4 | 7.4-7.6 | d | 1H |
| Naphthalene H-5 | 7.6-7.8 | d | 1H |
| Naphthalene H-7 | 7.1-7.3 | dd | 1H |
| Naphthalene H-8 | 7.6-7.8 | d | 1H |
| Methoxy CH₃ | 3.9-4.0 | s | 3H |
The aromatic protons of the naphthalene system appear in the typical aromatic region between 7.1-7.8 parts per million, with specific chemical shifts dependent on their electronic environment and proximity to the substituents [17] [19]. The methoxy group exhibits a characteristic singlet around 3.9-4.0 parts per million, consistent with methoxy substituents on aromatic systems [17] [19]. Carbon-13 NMR spectroscopy provides complementary information about the carbon framework, with the naphthalene carbons appearing in the aromatic region and the methoxy carbon appearing around 55 parts per million [16] [19].
The solid-state structure of 2-methoxy-6-vinylnaphthalene reflects the molecular geometry optimized through intermolecular interactions and crystal packing forces [21] [24] [35]. The compound crystallizes as a white to light yellow solid with a melting point range of 88-96°C, indicating moderate intermolecular interactions typical of substituted aromatic compounds [3] [5] [7]. The crystal structure is stabilized by π-π stacking interactions between naphthalene rings and potential hydrogen bonding involving the methoxy oxygen and aromatic hydrogens [21] [35].
Solid-state packing arrangements in related naphthalene derivatives demonstrate the importance of aromatic-aromatic interactions in determining crystal stability [21] [35]. The vinyl substituent contributes to the overall packing through van der Waals interactions and potential π-π contacts with neighboring molecules [24]. The methoxy group can participate in weak hydrogen bonding interactions that influence the crystal lattice organization [35].